molecular formula C8H10N2O B1318876 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol CAS No. 785774-74-5

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol

Cat. No.: B1318876
CAS No.: 785774-74-5
M. Wt: 150.18 g/mol
InChI Key: ZCZXOFXBMBTCKF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a compound that has been studied for its potential applications in medicinal chemistry . It has been found to have a variety of pharmacological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H10N2O/c11-7-3-6-4-9-2-1-8 (6)10-5-7/h3,5,9,11H,1-2,4H2 . This indicates that the compound has a molecular weight of 150.18 and consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a solid compound with a pale-yellow to yellow-brown color .

Scientific Research Applications

Synthesis Improvement and Analog Formation

  • 5,6,7,8-tetrahydro-1,7-naphthyridine has been synthesized as a conformationally-restricted analog of 2-(3-pyridyl)ethylamine, with an improved synthesis process over previous methods (Dow & Schneider, 2001).

Cobalt-Catalyzed Synthesis

  • A microwave-promoted, cobalt-catalyzed intramolecular cyclization method has been developed for synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines, enabling the preparation of a collection of these compounds (Zhou, Porco, & Snyder, 2007).

Library Synthesis for Antituberculosis Activity

  • The chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds was exploited for library synthesis, leading to the identification of three lead compounds for antituberculosis activity (Zhou et al., 2008).

Acetylcholinesterase Inhibition

  • Derivatives of 6,8-bridged 5,6,7,8-tetrahydro-1,6-naphthyridines, designed as analogues of huperzine A, were synthesized and evaluated as inhibitors of acetylcholinesterase (Vanlaer et al., 2009).

Expeditious Synthesis for Biological Synthones

  • An expeditious synthesis of 3-(difluoromethoxy) and 3-(trifluoromethoxy) 5,6,7,8-tetrahydro-1,6-naphthyridines was described, which are biologically desirable synthones (Guiadeen et al., 2008).

Partial Hydrogenation Studies

  • The synthesis of partially hydrogenated 5-hydroxy-1,7-naphthyridine derivatives, including 5,6,7,8-tetrahydro-1,7-naphthyridine-5-ol, has been explored (Messinger & Meyer-Barrientos, 1981).

Antioxidant Properties in Lipid Membranes

  • Tetrahydro-1,8-naphthyridin-3-ol, a C(7)-unsubstituted analog, exhibited more than an order of magnitude better peroxyl radical trapping activity than alpha-tocopherol in lipid membranes and low-density lipoproteins (Nam et al., 2007).

Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with HIV-1 integrase, an enzyme crucial for the replication of the HIV virus . This interaction occurs at the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site, inhibiting the enzyme’s function and thereby impeding viral replication. Additionally, this compound has been studied for its potential anticancer properties, interacting with various proteins involved in cell proliferation and apoptosis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy . Furthermore, its interaction with HIV-1 integrase affects the viral life cycle, demonstrating its antiviral potential . These effects highlight the compound’s ability to modulate critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of HIV-1 integrase involves binding to the LEDGF/p75-binding site, which prevents the enzyme from integrating viral DNA into the host genome . This mechanism of action is crucial for its antiviral activity. Additionally, the compound’s anticancer properties are attributed to its ability to interfere with proteins that regulate cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies in animal models are essential for understanding the compound’s safety and efficacy profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are areas of active research, as understanding these pathways is crucial for optimizing its therapeutic use .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its overall efficacy and safety . Understanding these transport mechanisms is vital for developing effective delivery systems for the compound.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZXOFXBMBTCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590488
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

785774-74-5
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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